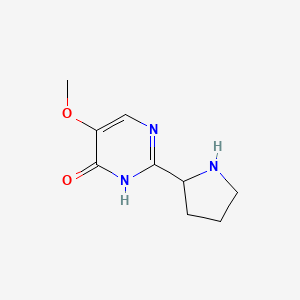
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrrolidine ring fused to a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrrolidine with a suitable dihydropyrimidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dihydropyrimidinone ring can be reduced to form a tetrahydropyrimidinone.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 5-methoxy-2-(pyrrolidin-2-yl)-tetrahydropyrimidin-4-one.
Substitution: Formation of 5-chloro-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one or 5-alkyl-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.
科学的研究の応用
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methoxy-2-(pyrrolidin-2-yl)pyridine: Similar in structure but lacks the dihydropyrimidinone ring.
2-(Pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one: Similar but without the methoxy group.
5-Chloro-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one: Similar but with a chloro substituent instead of a methoxy group.
Uniqueness
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both a methoxy group and a dihydropyrimidinone ring. This combination of functional groups and ring structures imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O2/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6/h5-6,10H,2-4H2,1H3,(H,11,12,13) |
InChIキー |
UOZNIKGFQHMEPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(NC1=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


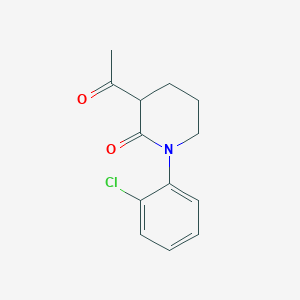
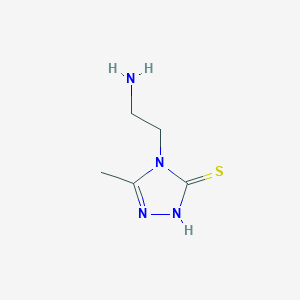


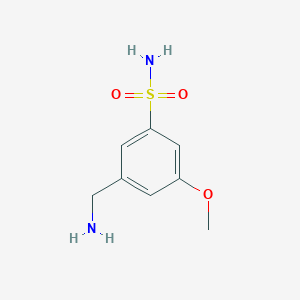
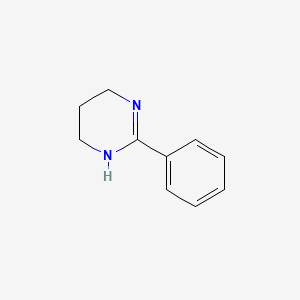
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)

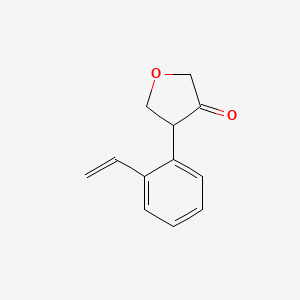
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
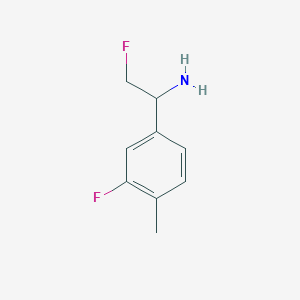


![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
